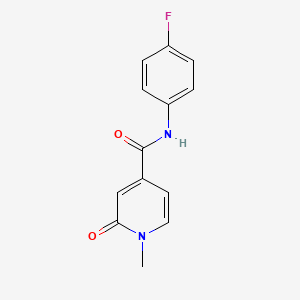
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as PHA-543613, is a small molecule drug that has been extensively studied in scientific research. It belongs to the class of compounds known as indenylamides and has been found to have potential therapeutic applications in a variety of diseases.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide is not fully understood. However, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune response. By inhibiting PDE4, N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of tumors by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide is that it has been extensively studied in animal models and has shown promising results in a variety of diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different disease contexts.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide. One area of research is the development of more specific PDE4 inhibitors that can target specific isoforms of the enzyme. Another area of research is the investigation of the potential therapeutic applications of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide in neurodegenerative diseases. Finally, there is a need for further research on the safety and efficacy of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide in clinical trials.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide involves several steps, including the reaction of 2,3-dihydro-1H-indene with chloroacetyl chloride, followed by the reaction with 2-amino-3-methylpyridine-4-carboxylic acid. The resulting compound is then subjected to various purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-18-10-9-13(11-16(18)20)17(21)19(2)15-8-7-12-5-3-4-6-14(12)15/h3-6,9-11,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDXVNVJCSMTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-methylbenzimidazol-2-yl)methyl]thiolan-3-amine](/img/structure/B6628714.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]butanamide](/img/structure/B6628725.png)
![1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6628726.png)
![5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6628732.png)

![3-[(4-Tert-butylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628738.png)
![3-[(2-Ethylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628743.png)



![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)

![N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)